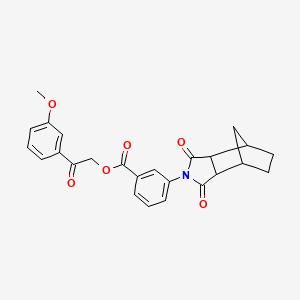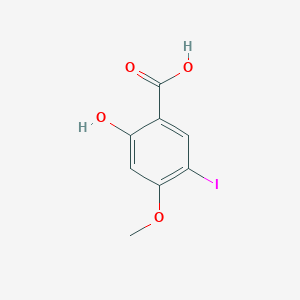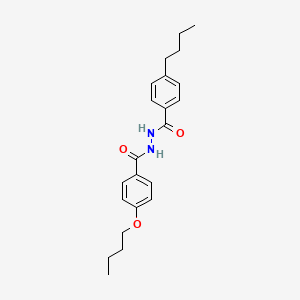
2-(3-methoxyphenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-methoxyphenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a unique structure that combines a methoxyphenyl group, an oxoethyl group, and a dioxooctahydro-methanoisoindolyl benzoate moiety, making it an interesting subject for chemical research and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the 3-methoxyphenyl-2-oxoethyl intermediate, which can be achieved through Friedel-Crafts acylation of 3-methoxybenzene with an appropriate acyl chloride. The resulting intermediate is then subjected to esterification with 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography. The choice of solvents, temperature, and reaction time are critical factors that need to be carefully controlled to ensure efficient production.
化学反应分析
Types of Reactions
2-(3-methoxyphenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The oxoethyl group can be reduced to form alcohol derivatives.
Substitution: The benzoate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of quinones and carboxylic acids.
Reduction: Formation of alcohols and hydrocarbons.
Substitution: Formation of substituted benzoates and related derivatives.
科学研究应用
2-(3-methoxyphenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Investigated for its potential use in the development of novel materials with unique properties.
作用机制
The mechanism of action of 2-(3-methoxyphenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
相似化合物的比较
Similar Compounds
- 2-(3-methoxyphenyl)-2-oxoethyl benzoate
- 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid
- 2-(3-methoxyphenyl)-2-oxoethyl 4-methoxybenzoate
Uniqueness
2-(3-methoxyphenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate is unique due to its combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C25H23NO6 |
|---|---|
分子量 |
433.5 g/mol |
IUPAC 名称 |
[2-(3-methoxyphenyl)-2-oxoethyl] 3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)benzoate |
InChI |
InChI=1S/C25H23NO6/c1-31-19-7-3-4-14(12-19)20(27)13-32-25(30)17-5-2-6-18(11-17)26-23(28)21-15-8-9-16(10-15)22(21)24(26)29/h2-7,11-12,15-16,21-22H,8-10,13H2,1H3 |
InChI 键 |
WBVCYIPJVJNVNZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)C(=O)COC(=O)C2=CC(=CC=C2)N3C(=O)C4C5CCC(C5)C4C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone](/img/structure/B12463048.png)
![2-{4-[4-(3,4-Dimethoxyphenyl)-hexahydrofuro[3,4-c]furan-1-yl]-3-methoxyphenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12463059.png)
![N-(4-chlorophenyl)-2-[(4-nitrophenyl)acetyl]hydrazinecarboxamide](/img/structure/B12463065.png)
![3,3'-butane-1,4-diylbis[2-(trichloromethyl)quinazolin-4(3H)-one]](/img/structure/B12463084.png)

![(2E)-3-[3-(adamantan-1-yl)-1-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B12463096.png)

![N-[2-(2-cycloheptylidenehydrazinyl)-2-oxoethyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamide (non-preferred name)](/img/structure/B12463100.png)
![3-(Chloromethyl)-4-[(2-ethoxyphenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B12463102.png)

![2-Hydroxy-4-[5-(4-nitrophenoxy)-1,3-dioxoisoindol-2-yl]benzoic acid](/img/structure/B12463120.png)
![2-{4-[(3-methylbutoxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B12463125.png)
![2-{[(3-Amino-4-methoxyphenyl)carbonyl]amino}benzoic acid](/img/structure/B12463128.png)

